molecular formula C18H12N2O4 B12391118 Mtb-IN-3

Mtb-IN-3

Cat. No.: B12391118
M. Wt: 320.3 g/mol
InChI Key: KBHNUZGDPQRIRA-UHFFFAOYSA-N
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Description

Mtb-IN-3 is a chemical compound known for its inhibitory effects on Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound has shown selective and potent antimycobacterial activity without cytotoxicity, making it a promising candidate for tuberculosis treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mtb-IN-3 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific groups that enhance its biological activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve:

    Formation of the Core Structure: This typically involves the use of aromatic compounds and nitrogen-containing heterocycles.

    Functionalization: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups to enhance biological activity.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This includes:

    Batch Processing: Large-scale reactors are used to carry out the chemical reactions.

    Continuous Processing: For higher efficiency, continuous flow reactors may be employed.

    Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Mtb-IN-3 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mtb-IN-3 has several scientific research applications, including:

Mechanism of Action

Mtb-IN-3 exerts its effects by inhibiting specific enzymes and pathways in Mycobacterium tuberculosis. The compound targets enzymes involved in fatty acid and nucleotide biosynthesis, disrupting the bacterial cell wall and metabolic processes. This leads to the inhibition of bacterial growth and colony formation .

Comparison with Similar Compounds

Mtb-IN-3 is unique compared to other antimycobacterial agents due to its selective and potent activity without cytotoxicity. Similar compounds include:

    Isoniazid: A first-line antituberculosis drug that inhibits mycolic acid synthesis.

    Rifampicin: Inhibits bacterial RNA synthesis.

    Ethambutol: Inhibits arabinosyl transferases involved in cell wall biosynthesis.

This compound stands out due to its specific targeting of Mycobacterium tuberculosis enzymes and its potential for lower toxicity .

Properties

Molecular Formula

C18H12N2O4

Molecular Weight

320.3 g/mol

IUPAC Name

N-(4-oxo-1,3-benzodioxin-7-yl)quinoline-2-carboxamide

InChI

InChI=1S/C18H12N2O4/c21-17(15-8-5-11-3-1-2-4-14(11)20-15)19-12-6-7-13-16(9-12)23-10-24-18(13)22/h1-9H,10H2,(H,19,21)

InChI Key

KBHNUZGDPQRIRA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4C=C3)C(=O)O1

Origin of Product

United States

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